molecular formula C19H26Cl3N3 B12300316 (9R)-6'-Cinchonan-9-amine Trihydrochloride

(9R)-6'-Cinchonan-9-amine Trihydrochloride

Cat. No.: B12300316
M. Wt: 402.8 g/mol
InChI Key: UNDYEFVAUOWZRJ-UHFFFAOYSA-N
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Description

(9R)-6’-Cinchonan-9-amine Trihydrochloride is a chiral compound derived from the cinchona alkaloid family. These alkaloids are known for their significant pharmacological properties, particularly in the treatment of malaria. The compound is characterized by its trihydrochloride salt form, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9R)-6’-Cinchonan-9-amine Trihydrochloride typically involves the following steps:

    Extraction of Cinchona Alkaloids: The initial step involves the extraction of cinchona alkaloids from the bark of Cinchona trees.

    Chemical Modification: The extracted alkaloids undergo chemical modifications, including methylation and amination, to produce the desired compound.

    Formation of Trihydrochloride Salt: The final step involves the conversion of the amine into its trihydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.

Industrial Production Methods: Industrial production of (9R)-6’-Cinchonan-9-amine Trihydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Extraction: Large-scale extraction of cinchona alkaloids.

    Batch Processing: Chemical modifications are carried out in batch reactors to ensure consistency and purity.

    Purification: The final product is purified using crystallization and filtration techniques to obtain high-purity (9R)-6’-Cinchonan-9-amine Trihydrochloride.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding quinoline derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted cinchona derivatives.

Scientific Research Applications

(9R)-6’-Cinchonan-9-amine Trihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its antimalarial properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of chiral intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (9R)-6’-Cinchonan-9-amine Trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to altered biochemical pathways. Its chiral nature allows it to selectively bind to specific molecular targets, enhancing its efficacy and reducing side effects.

Comparison with Similar Compounds

  • (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride
  • (9R)-Cinchonan-9-amine Dihydrochloride
  • (9R)-6’-Ethoxy-cinchonan-9-amine Trihydrochloride

Comparison:

  • Uniqueness: (9R)-6’-Cinchonan-9-amine Trihydrochloride is unique due to its specific chiral configuration and trihydrochloride salt form, which enhances its solubility and stability compared to other similar compounds.
  • Applications: While similar compounds may share some applications, (9R)-6’-Cinchonan-9-amine Trihydrochloride is particularly noted for its use in asymmetric synthesis and its potential therapeutic applications.

Properties

Molecular Formula

C19H26Cl3N3

Molecular Weight

402.8 g/mol

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanamine;trihydrochloride

InChI

InChI=1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H

InChI Key

UNDYEFVAUOWZRJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl

Origin of Product

United States

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